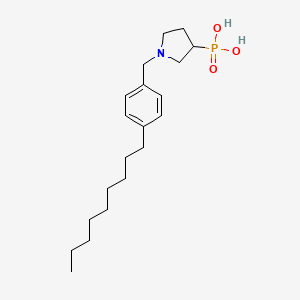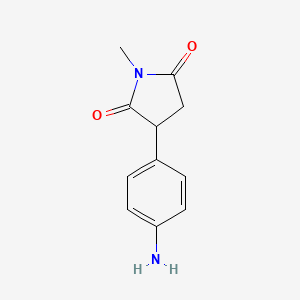
Pam2CSK4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pam2CSK4, also known as S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine, is a synthetic diacylated lipopeptide. It is a potent activator of the pro-inflammatory transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound mimics the acylated amino terminus of bacterial lipoproteins and is recognized by the Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimer .
Preparation Methods
Pam2CSK4 is synthesized through a multi-step process involving the coupling of palmitoyl groups to a peptide backbone. The synthesis typically involves the following steps :
Synthesis of the peptide backbone: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Attachment of palmitoyl groups: The palmitoyl groups are attached to the peptide backbone through esterification reactions.
Purification: The synthesized this compound is purified using high-performance liquid chromatography (HPLC) to ensure the removal of impurities.
Lyophilization: The purified compound is lyophilized to obtain a stable powder form.
Industrial production methods involve scaling up the synthetic process while maintaining the purity and activity of the compound. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing large-scale purification techniques .
Chemical Reactions Analysis
Pam2CSK4 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the cysteine residue.
Reduction: Reduction reactions can occur at the disulfide bonds formed during oxidation.
Substitution: Substitution reactions can occur at the lysine residues, where different functional groups can be introduced.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pam2CSK4 has a wide range of scientific research applications, including:
Immunology: this compound is used to study the activation of the immune system, particularly the TLR2/TLR6 signaling pathway.
Vaccine Adjuvants: This compound is explored as a potential adjuvant in vaccine formulations to enhance immune responses.
Cell Signaling: Researchers use this compound to study cell signaling pathways, including the activation of NF-κB and the production of cytokines.
Drug Development: This compound is investigated for its potential antiviral properties and its role in modulating immune responses.
Mechanism of Action
Pam2CSK4 exerts its effects by binding to the TLR2/TLR6 heterodimer on the cell surface. This binding triggers a signaling cascade that involves the recruitment of the adaptor protein myeloid differentiation primary response 88 (MyD88). The MyD88-dependent pathway leads to the activation of NF-κB and activator protein 1 (AP-1), resulting in the production of pro-inflammatory cytokines and the activation of the innate immune response .
Comparison with Similar Compounds
Pam2CSK4 is often compared with other similar compounds, such as:
Pam3CSK4: A triacylated lipopeptide that also activates TLR2 but forms a heterodimer with TLR1 instead of TLR6.
PamCSK4: A monoacylated lipopeptide with a similar structure but different lipidation pattern.
This compound is unique in its ability to specifically activate the TLR2/TLR6 heterodimer, making it a valuable tool for studying TLR2/TLR6-mediated immune responses .
Properties
Key on ui mechanism of action |
Pam2 is a synthetic lipopeptide which acts as an agonist at TLR2 and TLR6. Actions at these receptors suggest that Pam2 has potential antiviral properties. |
|---|---|
CAS No. |
574741-81-4 |
Molecular Formula |
C65H126N10O12S |
Molecular Weight |
1271.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51?,52-,53-,54-,55-,56-,57-/m0/s1 |
InChI Key |
LJUIOEFZFQRWJG-KKIBDXJDSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
sequence |
XSKKKK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)




![1-[(4-nonylphenyl)methyl]azetidine-3-carboxylic Acid](/img/structure/B3063101.png)








